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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

Cat. No.: B12916210 Get Quote

Disclaimer: As of the date of this report, specific experimental spectroscopic data for the parent

compound 2H-pyrrolo[1,2-e]oxadiazine is not extensively available in the public domain

literature.[1] The information presented herein is a comprehensive guide based on the analysis

of structurally related pyrrole-fused heterocyclic systems and established spectroscopic

methodologies. This document serves as a predictive and methodological resource for

researchers working on the synthesis and characterization of novel pyrrolo-oxadiazine

derivatives.

Introduction to Pyrrole-Fused Heterocycles
Pyrrole-fused heterocyclic compounds are a significant class of molecules in medicinal

chemistry and materials science, often exhibiting a wide range of biological activities, including

anticancer properties.[2][3] The fusion of a pyrrole ring with other heterocyclic systems, such as

oxadiazines or pyridazines, creates rigid, planar structures with unique electronic properties

that are of great interest in drug design.[3][4] Accurate structural elucidation is paramount, and

this is primarily achieved through a combination of spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of

novel organic compounds.[6] For heterocyclic systems like pyrrolo-oxadiazines, a suite of 1D

and 2D NMR experiments is typically required for complete assignment of proton (¹H) and

carbon (¹³C) signals.[6][7]
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Predicted and Representative ¹H NMR Data
The ¹H NMR chemical shifts for pyrrole-fused systems are influenced by the aromaticity of the

rings, the electronegativity of adjacent heteroatoms, and the nature of any substituents.

Protons on the pyrrole ring typically appear in the aromatic region, with α-hydrogens found at

lower fields than β-hydrogens.[7]

Table 1: Representative ¹H NMR Spectroscopic Data for Related Pyrrole-Fused Heterocycles

Compound
Class

Representative
Protons

Chemical Shift
(δ, ppm)
Range

Coupling
Constants (J,
Hz)

Reference

Pyrrolo[1,2-
b]pyridazines

Pyrrolic H-6
Triplet, ~0.9 Hz
coupling with
adjacent CH₂

Regioselectivit
y dependent

[4]

Pyridazinone H-

4, H-5

Doublets, ~9.6

Hz
Vicinal coupling [4]

Substituted

Pyrroles
Pyrrole α-H 6.5 - 7.0

Varies with

substitution
[7][8]

Pyrrole β-H 6.0 - 6.7
Varies with

substitution
[7][8]

| Pyrrolo-diones | =CH- | 6.7 - 7.0 | Singlet |[9] |

Predicted and Representative ¹³C NMR Data
¹³C NMR provides crucial information about the carbon skeleton of the molecule. The chemical

shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Representative ¹³C NMR Spectroscopic Data for Related Pyrrole-Fused Heterocycles
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Compound Class
Representative
Carbons

Chemical Shift (δ,
ppm) Range

Reference

Pyrrolo[1,2-
b]pyridazines

Pyridazinone C=O 159.7 - 160.1 [4]

Ester C=O 169.5 - 169.7 [4]

Pyrrolizin-3-one

Derivatives
Amide-like C=O

Varies, indicates

conjugation
[10]

Ring-junction C Varies [10]

Substituted Pyrroles C=O (amide) 157.4 - 158.9 [9][11]

| | Aromatic C | 110 - 150 |[12][13] |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations.[14][15][16] The

spectrum is typically divided into the functional group region (3600–1200 cm⁻¹) and the

fingerprint region (1200–600 cm⁻¹).[14]

Table 3: Characteristic IR Absorption Frequencies for Pyrrole-Fused Systems
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Functional
Group

Vibration Type
Frequency
Range (cm⁻¹)

Notes Reference

N-H (Pyrrole
Ring)

Stretching 3400 - 3200
Broad
shoulder often
observed.

[17]

C-H (Aromatic) Stretching 3100 - 3000 [9]

C=O

(Amide/Lactam)
Stretching 1740 - 1650

Position depends

on ring strain and

conjugation.

[4][18]

C=N Stretching 1680 - 1620 [18]

C=C (Aromatic) Stretching 1615 - 1450

Multiple bands

are characteristic

of the ring

system.

[9]

C-N Stretching 1200 - 1100 [17]

| C-O-C (Oxadiazine) | Stretching | 1270 - 1050 | Asymmetric and symmetric stretches

expected. |[9] |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.[19] High-resolution mass spectrometry (HRMS) is essential for confirming the

molecular formula of a newly synthesized compound.[2] Fragmentation patterns observed in

the mass spectrum can also offer structural clues.

Table 4: Mass Spectrometry Data for Pyrrole-Fused Systems
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Technique
Information
Provided

Expected Results
for Pyrrolo-
Oxadiazine

Reference

Electrospray
Ionization (ESI)

Molecular Ion
([M+H]⁺ or [M-H]⁻)

Expected m/z for
the protonated
molecule.

[12]

High-Resolution MS

(HRMS)

Exact Mass and

Elemental Formula

Calculated exact

mass should be within

±5 ppm of the found

value.

[11][12]

| Gas Chromatography-MS (GC-MS) | Fragmentation Pattern | For volatile derivatives, provides

structural fragments. |[19] |

Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and

reproducible spectroscopic data.[19][20]

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can

influence chemical shifts.[7]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for data

acquisition.[11]

1D Spectra Acquisition:

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans is

typically required due to the low natural abundance of ¹³C.[21]
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2D Spectra Acquisition: To establish connectivity and assign complex spectra, acquire the

following 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons.[7]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for connecting different fragments of

the molecule.[7]

IR Spectroscopy Protocol
Sample Preparation:

Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of

the sample with dry KBr and pressing it into a thin disk.[14] Alternatively, use the

Attenuated Total Reflectance (ATR) technique with the neat solid.

Liquid/Oil Samples: Analyze as a thin film between salt plates (e.g., NaCl or KBr).[14]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15][16]

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a

background scan of the empty sample holder or pure solvent, which is automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol
Sample Preparation: Prepare a dilute solution of the sample (typically 1-50 µg/mL) in a

suitable solvent like methanol, acetonitrile, or water.[20] The sample should be free of salts

and other non-volatile impurities.[20][22] Filtration through a 0.2 µm syringe filter is

recommended.[20]

Instrumentation:
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Low-Resolution MS: Use an instrument with an ESI or APCI (Atmospheric Pressure

Chemical Ionization) source coupled to a quadrupole or ion trap analyzer.

High-Resolution MS (HRMS): Use an instrument such as a Time-of-Flight (TOF) or

Orbitrap mass spectrometer to obtain high-mass-accuracy data.[2]

Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the

best ionization conditions.[20]

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for a novel

heterocyclic compound.
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General Spectroscopic Analysis Workflow for a Novel Heterocyclic Compound
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Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel

compound.
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Key Spectroscopic Techniques for Structural Elucidation
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Functional Groups
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Caption: Interrelation of key spectroscopic techniques for confirming a chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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